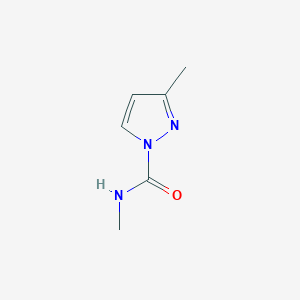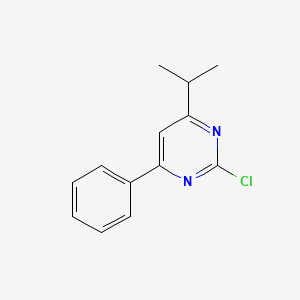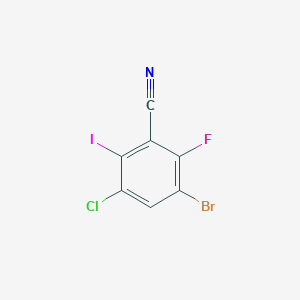
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is a complex organic compound with the molecular formula C7HBrClFIN. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzonitrile core. The unique arrangement of these halogens makes it a valuable intermediate in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of benzonitrile derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Fluorination: Introduction of a fluorine atom using fluorine gas (F2) or a fluorinating agent like Selectfluor.
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield halogen-free benzonitrile derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
相似化合物的比较
Similar Compounds
3-Bromo-2-fluoro-6-iodobenzonitrile: Similar structure but lacks the chlorine atom.
3-Bromo-2-chloro-6-fluoro-5-iodobenzamide: Contains an amide group instead of a nitrile group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of multiple halogens.
Uniqueness
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is unique due to the presence of four different halogen atoms on the benzonitrile core. This unique halogenation pattern provides distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C7HBrClFIN |
|---|---|
分子量 |
360.35 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7HBrClFIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
InChI 键 |
RVZPTIJVLPYMHN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


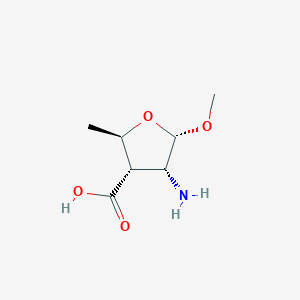
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
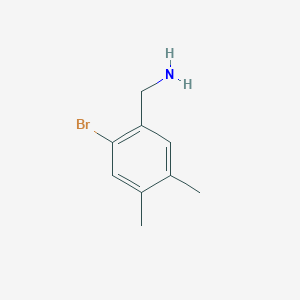
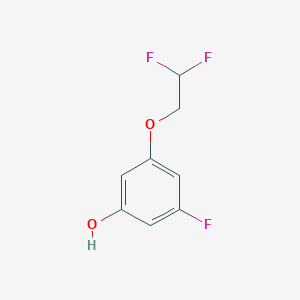


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
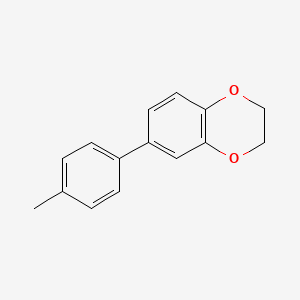

![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
